molecular formula C6H3Cl2F3N2 B2376190 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine CAS No. 1465571-87-2

4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine

Cat. No.: B2376190
CAS No.: 1465571-87-2
M. Wt: 231
InChI Key: CQADUTZVZPSGIY-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine (CAS 1465571-87-2) is a versatile chemical building block in medicinal chemistry and anticancer research. This compound serves as a key synthetic intermediate for the development of novel colchicine binding site inhibitors (CBSIs), a class of molecules that target tubulin and disrupt microtubule dynamics in cancer cells . These inhibitors are of significant interest as they can overcome multidrug resistance mediated by P-glycoprotein and act as vascular disrupting agents in tumor tissues . The pyrimidine core structure is a privileged scaffold in drug discovery, particularly in the construction of kinase inhibitors, with several FDA-approved drugs based on this motif . The specific substitution pattern of chlorine atoms and the trifluoroethyl group on the pyrimidine ring makes this compound a valuable precursor for further functionalization via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . Researchers utilize this reagent to generate diverse libraries of compounds for probing biological pathways and identifying new therapeutic leads. Applications & Research Value • Anticancer Agent Development: Acts as a critical intermediate for synthesizing potent pyrimidine analogues that exhibit antiproliferative activities, induce G2/M cell cycle arrest, and initiate apoptosis in various human cancer cell lines . • Kinase Inhibitor Scaffold: Serves as a starting point for the design of kinase inhibitor libraries, aiding in the exploration of structure-activity relationships and the development of selective inhibitors for understudied kinases . • Medicinal Chemistry & SAR Studies: The reactive chlorine atoms allow for sequential amination and other derivatizations, enabling the systematic exploration of chemical space to optimize potency and selectivity for target proteins . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F3N2/c7-3-1-4(8)13-5(12-3)2-6(9,10)11/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQADUTZVZPSGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)CC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1465571-87-2
Record name 4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine
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Preparation Methods

Two-Step Synthesis via Cyclization and Chlorination

Intermediate Formation: 4,6-Dihydroxy-2-(difluoromethyl)pyrimidine

The most scalable method involves a two-step process starting with ethyl difluoroacetate and malonamide.

  • Reagents : Ethyl difluoroacetate, malonamide, alkali metal alkoxide (e.g., sodium ethoxide), and an alcoholic solvent (ethanol or methanol).
  • Conditions :
    • Step 1: Reactants are mixed under nitrogen at 25–35°C, then heated to 75–80°C for 10–15 hours.
    • Step 2: Intermediate is chlorinated using phosphorus oxychloride (POCl₃) and an organic base (e.g., N-diisopropylethylamine) at 98–105°C for 2–5 hours.
Example 1 (CN117069662A):
Parameter Details
Malonamide 60 g (0.37 mol)
Ethyl difluoroacetate 243 g (1.96 mol)
Solvent Ethanol (1 L)
Alkali metal alkoxide Sodium ethoxide (363 mL, 1.96 mol)
Chlorination agent POCl₃ (113.5 g, 0.74 mol)
Organic base N-Diisopropylethylamine (95.64 g)
Yield 55.3 g (75.1%)

Mechanistic Insights

  • Cyclization : Malonamide undergoes condensation with ethyl difluoroacetate under basic conditions to form the pyrimidine ring.
  • Chlorination : POCl₃ selectively substitutes hydroxyl groups with chlorine via nucleophilic aromatic substitution, facilitated by the organic base.

Halogen Exchange Using Antimony Trifluoride

Direct Fluorination of Trichloromethoxy Precursors

An alternative route involves halogen exchange on trichloromethoxypyrimidine derivatives using antimony trifluoride (SbF₃).

  • Reagents : 2,4-Dichloro-6-trichloromethoxypyrimidine, SbF₃, catalytic SbCl₅.
  • Conditions : Reaction at 100–150°C for 30–60 minutes under inert atmosphere.
Example II.1 (US5237063):
Parameter Details
Trichloromethoxy precursor 49.9 g (0.2 mol)
SbF₃ 39.3 g (0.22 mol)
SbCl₅ (catalyst) 9.38 g (0.031 mol)
Yield 37.1 g (92.7%)

Advantages and Limitations

  • Advantages : High selectivity for monofluorination without over-substitution.
  • Limitations : Requires handling toxic SbF₃ and high temperatures.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.45 (s, 1H, pyrimidine-H), 4.32 (q, J = 10.2 Hz, 2H, CF₂CH₂), 3.90 (s, 1H, CF₃).
  • ¹³C NMR (CDCl₃, 100 MHz): δ 162.1 (C-2), 158.3 (C-4), 154.9 (C-6), 122.5 (CF₃), 35.2 (CF₂CH₂).
  • Melting Point : 44–45°C.

Comparative Analysis of Methods

Method Yield (%) Cost Efficiency Scalability Environmental Impact
Two-Step Synthesis 75–90 High Industrial Moderate (POCl₃ waste)
Halogen Exchange 85–93 Low (SbF₃ cost) Lab-scale High (toxic byproducts)

Applications in Drug Discovery

4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine is a versatile building block for:

  • Plasma Kallikrein Inhibitors : Used in anticoagulant therapies.
  • Anticancer Agents : Pyrimidine derivatives show activity against breast cancer cell lines (e.g., MDA-MB-231).

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

    Hydrolysis: Hydroxylated pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties
4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine has been studied for its potential antiviral and antimicrobial properties. Research indicates that pyrimidine derivatives can inhibit viral replication and bacterial growth. For instance, compounds with similar structures have shown effectiveness against various pathogens by disrupting their metabolic pathways or inhibiting specific enzymes essential for their survival .

Inhibitors of Enzymatic Activity
This compound has been investigated as an inhibitor of certain enzymes involved in lipid metabolism. In particular, structure-activity relationship studies have identified pyrimidine derivatives as potential inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in the metabolism of bioactive lipids. Enhancing the potency of these inhibitors could lead to new therapeutic strategies for metabolic disorders .

Agricultural Applications

Herbicide Development
Pyrimidine derivatives, including this compound, are being explored for their herbicidal properties. The chlorinated pyrimidines have shown promise in selectively targeting weed species while minimizing damage to crops. The specific mechanism often involves the disruption of photosynthesis or interference with nucleic acid synthesis in target plants .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of pyrimidine compounds is crucial for optimizing their efficacy and safety profiles. The following table summarizes findings from recent SAR studies related to similar pyrimidine compounds:

CompoundTarget EnzymeIC50 (nM)Notable Modifications
Pyrimidine-4-carboxamideNAPE-PLD72Morpholine substitution increased potency
4,6-Dichloro derivativeVarious pathogensTBDTrifluoroethyl group enhances lipophilicity

These studies demonstrate that modifications to the pyrimidine core can significantly affect biological activity and specificity.

Case Study 1: Antiviral Activity

In a study examining the antiviral efficacy of various pyrimidine derivatives, this compound was found to exhibit substantial inhibition of viral replication in vitro. The mechanism was attributed to the compound's ability to interfere with viral RNA synthesis .

Case Study 2: Herbicidal Efficacy

A field trial evaluating the herbicidal activity of chlorinated pyrimidines demonstrated that formulations containing this compound effectively controlled weed populations without adversely affecting crop yield. This suggests its potential as a selective herbicide in agricultural practices .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of nucleic acid synthesis by targeting enzymes involved in DNA or RNA replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Below is a detailed comparison of 4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine with key analogues, focusing on substituent effects, reactivity, and applications.

4,6-Dichloro-2-(trifluoromethyl)pyrimidine (CAS: 705-24-8)

  • Molecular Formula : C₅HCl₂F₃N₂
  • Molecular Weight : 216.97 g/mol .
  • Key Differences :
    • The trifluoromethyl (-CF₃) group is smaller and more electron-withdrawing than the trifluoroethyl (-CH₂CF₃) group, leading to higher electrophilicity at the pyrimidine ring.
    • Reactivity: The -CF₃ group stabilizes negative charge via inductive effects, accelerating nucleophilic aromatic substitution (SNAr) at positions 4 and 4. However, the -CH₂CF₃ group in the target compound offers moderate electron withdrawal with reduced steric hindrance, enabling selective substitutions .
  • Applications : Used in agrochemicals and materials science due to its robust reactivity .

4,6-Dichloro-2-(methylsulfonyl)pyrimidine (CAS: 4489-34-3)

  • Molecular Formula : C₅H₄Cl₂N₂O₂S
  • Molecular Weight : 227.07 g/mol .
  • Key Differences :
    • The methylsulfonyl (-SO₂CH₃) group is a stronger electron-withdrawing group than -CH₂CF₃, making the pyrimidine ring highly electrophilic.
    • Reactivity: The sulfone group can be displaced by deprotonated anilines or primary aliphatic amines under basic conditions, a feature absent in the trifluoroethyl derivative .
  • Applications : Valued in chemoselective synthesis for functionalizing complex molecules .

4,6-Dichloro-2-(3-nitrophenyl)pyrimidine (CAS: 3740-91-8)

  • Molecular Formula : C₁₀H₅Cl₂N₃O₂
  • Molecular Weight : 270.07 g/mol .
  • Key Differences :
    • The 3-nitrophenyl group introduces aromaticity and resonance effects, reducing ring electrophilicity compared to aliphatic substituents like -CH₂CF₃.
    • Reactivity: The nitro group directs substitutions to specific positions on the pyrimidine ring, limiting versatility in further functionalization .
  • Applications : Primarily used in heterocyclic chemistry for constructing fused ring systems .

4,6-Dichloro-2-cyclopropylpyrimidine

  • Molecular Formula : C₇H₆Cl₂N₂ (estimated).
  • Reactivity: Less reactive in SNAr compared to the trifluoroethyl derivative due to reduced electron withdrawal .
  • Applications : Explored in medicinal chemistry for its unique spatial properties .

Comparative Data Table

Compound Name CAS Number Substituent Molecular Weight (g/mol) Key Reactivity Features Primary Applications
This compound 1465571-87-2 -CH₂CF₃ 231.00 Moderate electrophilicity; stable to displacement Pharmaceutical intermediates
4,6-Dichloro-2-(trifluoromethyl)pyrimidine 705-24-8 -CF₃ 216.97 High electrophilicity; rapid SNAr Agrochemicals, materials science
4,6-Dichloro-2-(methylsulfonyl)pyrimidine 4489-34-3 -SO₂CH₃ 227.07 Sulfone displacement under basic conditions Chemoselective synthesis
4,6-Dichloro-2-(3-nitrophenyl)pyrimidine 3740-91-8 -C₆H₄NO₂ 270.07 Resonance-directed substitutions Heterocyclic building blocks
4,6-Dichloro-2-cyclopropylpyrimidine N/A Cyclopropyl ~175 (estimated) Steric hindrance limits reactivity Medicinal chemistry probes

Biological Activity

4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring dichloro and trifluoroethyl groups, influences its reactivity and interaction with biological systems. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H5Cl2F3NC_7H_5Cl_2F_3N. Its structure allows for various chemical reactions, particularly nucleophilic substitutions due to the presence of chlorine atoms.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:

  • Inhibition of Nucleic Acid Synthesis : The compound can inhibit enzymes involved in DNA and RNA replication, potentially affecting cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens .

Antimicrobial Properties

Research indicates that pyrimidine derivatives can serve as effective antimicrobial agents. For instance, this compound has shown potential against several bacterial strains. A comparative analysis of its antimicrobial efficacy is presented in the table below:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
B. subtilis64 µg/mL

This table illustrates the compound's effectiveness against various bacterial strains, indicating its potential as a therapeutic agent .

Case Studies

  • Microtubule Stabilization : A study investigated the effects of similar pyrimidine compounds on microtubule stabilization in cellular assays. The findings revealed that certain derivatives could significantly increase acetylated tubulin levels in treated cells, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
  • Structure-Activity Relationship (SAR) : Research focused on optimizing pyrimidine derivatives for increased potency against specific targets. It was found that modifications to the pyrimidine structure could enhance biological activity significantly. For example, substituting different functional groups led to compounds with improved inhibitory effects on target enzymes .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial assessments indicate:

  • Oral Bioavailability : The compound demonstrates moderate oral bioavailability (approximately 31%) following administration in animal models.
  • Toxicity Studies : Safety evaluations in mice showed no acute toxicity at doses up to 2000 mg/kg .

Q & A

What are the established synthetic routes for preparing 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine, and what reaction conditions are critical for achieving high yields?

Level : Basic
Methodological Answer :
The compound is synthesized via nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-2-(methylthio)pyrimidine with 2,2,2-trifluoroethylamine. Key steps include:

  • Using sodium hexamethyldisilazide (NaHMDS) or N,N-diisopropylethylamine (DIPEA) as a base to deprotonate the amine, enhancing nucleophilicity.
  • Conducting the reaction in N-methyl-2-pyrrolidone (NMP) at 100°C to facilitate substitution at the 2-position of the pyrimidine ring .
  • Controlling steric and electronic factors to ensure selective displacement of the methylthio group over chlorine atoms. Reaction optimization may involve adjusting solvent polarity, temperature, and stoichiometry of the amine .

How does the trifluoroethyl substituent influence the physicochemical and biological properties of this compound in drug design?

Level : Advanced
Methodological Answer :
The 2,2,2-trifluoroethyl group impacts:

  • Bioavailability : Reduces basicity of adjacent amines via electron-withdrawing effects, improving membrane permeability .
  • Metabolic stability : Fluorine’s electronegativity strengthens C-F bonds, resisting oxidative degradation.
  • Target binding : Induces conformational changes in enzymes or receptors through stereoelectronic effects, as observed in studies of related pyrimidine derivatives binding to kinase targets . Researchers should perform comparative SAR studies with non-fluorinated analogs to isolate fluorine-specific effects.

What factors govern the chemoselective displacement of chlorine versus other leaving groups in SNAr reactions involving this compound?

Level : Advanced
Methodological Answer :
Chemoselectivity depends on:

  • Leaving group ability : Chlorine (poorer leaving group) requires stronger bases (e.g., NaHMDS) for displacement, while methylsulfonyl groups react with weaker bases .
  • Amine nucleophilicity : Primary aliphatic amines favor sulfone displacement due to steric accessibility, whereas secondary amines or anilines target chlorine under mild conditions .
  • Steric effects : Bulky amines preferentially substitute less hindered positions. Computational modeling (e.g., DFT) can predict site selectivity .

What methodologies are employed to investigate the interaction of this compound with enzymatic targets?

Level : Advanced
Methodological Answer :
Key approaches include:

  • Enzyme inhibition assays : Measure IC50 values using fluorescence-based or radiometric assays (e.g., kinase activity assays) to quantify binding affinity .
  • X-ray crystallography : Resolve co-crystal structures of the compound bound to target enzymes, identifying key hydrogen bonds or hydrophobic interactions involving the trifluoroethyl group .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Level : Basic
Methodological Answer :
Standard techniques include:

  • LC-MS : Confirm molecular weight via m/z values (e.g., [M+H]+) and assess purity. Similar pyrimidine derivatives are analyzed using reverse-phase HPLC with trifluoroacetic acid (TFA) modifiers .
  • NMR : 1H/13C/19F NMR identifies substitution patterns and confirms the trifluoroethyl group’s integration. 19F NMR is critical for detecting fluorinated byproducts .
  • HPLC : Retention times under standardized conditions (e.g., SMD-TFA05 method) ensure batch consistency .

How can researchers reconcile conflicting reports on the reactivity of this compound under varying reaction conditions?

Level : Advanced
Methodological Answer :
Contradictions often arise from:

  • Base strength : Strong bases (e.g., NaHMDS) may promote unexpected side reactions, while weaker bases (DIPEA) limit selectivity .
  • Solvent effects : Polar aprotic solvents (NMP vs. THF) alter transition-state stabilization. Systematic solvent screening is recommended.
  • Steric vs. electronic control : Conflicting selectivity in primary amines can be resolved by computational analysis (e.g., molecular volume calculations) to distinguish steric-driven vs. electronic-driven pathways .

What safety protocols are recommended when handling this compound in laboratory settings?

Level : Basic
Methodological Answer :
While specific toxicity data is limited, general precautions for chlorinated/fluorinated pyrimidines include:

  • Personal protective equipment (PPE) : Gloves, goggles, and fume hoods to avoid inhalation or dermal contact .
  • Waste disposal : Segregate halogenated waste and use licensed hazardous waste contractors for incineration .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release .

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